molecular formula C15H20ClNO4S B2775302 1-((3-Chloro-4-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine CAS No. 2309571-82-0

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine

Cat. No. B2775302
CAS RN: 2309571-82-0
M. Wt: 345.84
InChI Key: CEMPNGHOTMLMOC-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methylphenyl)sulfonyl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine, also known as CMFA, is a chemical compound with potential applications in scientific research. It is a member of the azetidine class of compounds, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Substituted Azetidinones : The compound has been utilized in the synthesis of substituted azetidinones, highlighting its role in the development of medicinally relevant heterocyclic compounds. Azetidinones, derived from the compound, exhibit biological and pharmacological potencies, indicating the importance of this chemical scaffold in drug discovery processes (Y. Jagannadham et al., 2019).

  • Metal-Free Coupling Processes : Research demonstrates the compound's relevance in metal-free coupling of saturated heterocyclic sulfonylhydrazones with boronic acids. This method is pivotal for synthesizing functionalized bicyclic building blocks, including azetidines, showcasing the compound's versatility in facilitating novel synthetic routes for complex molecules (Daniel M Allwood et al., 2014).

  • Crystal Structure Determination : Docking studies and crystal structure analysis of related sulfonamide and tetrazole derivatives provide insights into the structural attributes and potential interaction mechanisms of the compound within biological systems. Such studies are essential for understanding the compound's pharmacological actions and optimizing its therapeutic potential (B. Al-Hourani et al., 2015).

  • Environmental Degradation Studies : Investigations into the degradation pathways of related sulfonamide antibiotics by microbial strains underline the environmental impact and persistence of such compounds. Understanding the degradation mechanisms is crucial for assessing the environmental safety and designing strategies to mitigate the potential risks associated with the use of sulfonamide-based compounds (B. Ricken et al., 2013).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)sulfonyl-3-(oxolan-3-ylmethoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO4S/c1-11-2-3-14(6-15(11)16)22(18,19)17-7-13(8-17)21-10-12-4-5-20-9-12/h2-3,6,12-13H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMPNGHOTMLMOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC3CCOC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylbenzenesulfonyl)-3-[(oxolan-3-yl)methoxy]azetidine

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